2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate
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Overview
Description
2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate can be achieved through a multi-step process involving the reaction of 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol with phosgene or a suitable carbamoyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired dicarbamate product.
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Step 1: Preparation of 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol
- React 2-Ethyl-1-butanol with formaldehyde in the presence of a base catalyst to form 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol.
- Reaction conditions: Temperature of 60-80°C, reaction time of 4-6 hours.
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Step 2: Formation of this compound
- React 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol with phosgene or carbamoyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Temperature of 0-5°C, reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents like phosgene. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol and carbamic acid derivatives.
Oxidation: Oxidative cleavage of the carbamate group can occur under strong oxidizing conditions, leading to the formation of corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can take place at the carbamate nitrogen, resulting in the formation of substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, temperature of 50-70°C.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, temperature of 80-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature of 25-50°C.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol and carbamic acid derivatives.
Oxidation: Aldehydes or ketones.
Substitution: Substituted carbamates.
Scientific Research Applications
2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with carbamate functional groups.
Industry: Utilized in the production of polymers and resins due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(1-methylpropyl)-1,3-propanediol dicarbamate
- 2-Ethyl-2-(1-ethylbutyl)-1,3-propanediol dicarbamate
- 2-Ethyl-2-(1-ethylpentyl)-1,3-propanediol dicarbamate
Uniqueness
2-Ethyl-2-(1-ethylpropyl)-1,3-propanediol dicarbamate is unique due to its specific ethyl and propyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
25450-97-9 |
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Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-diethylpentyl] carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-9(5-2)12(6-3,7-17-10(13)15)8-18-11(14)16/h9H,4-8H2,1-3H3,(H2,13,15)(H2,14,16) |
InChI Key |
FAAGKIFSYGSURO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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